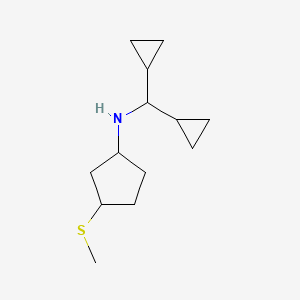
N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine, also known as CP-55940, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in the 1970s by Pfizer researchers, and since then, it has been extensively studied for its potential therapeutic applications.
作用機序
N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors. When N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This activation of the endocannabinoid system can lead to a variety of physiological effects, including pain relief, inflammation reduction, and neuroprotection.
Biochemical and Physiological Effects:
N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic properties, which make it a potential treatment for chronic pain. N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine has also been shown to have anti-inflammatory properties, which make it a potential treatment for inflammatory diseases such as arthritis. Additionally, N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine has been shown to have neuroprotective properties, which make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One advantage of using N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine in lab experiments is that it is a potent and selective agonist of the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its effects on various physiological processes. However, one limitation of using N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine is that it is a synthetic compound, and its effects may not accurately reflect the effects of natural cannabinoids found in the body.
将来の方向性
There are several future directions for research on N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as a treatment for chronic pain and inflammation. Additionally, further research is needed to better understand the effects of N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine on the endocannabinoid system and its potential therapeutic applications.
Conclusion:
In conclusion, N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It acts as a potent agonist of the CB1 and CB2 receptors, and has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. While there are limitations to using N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine in lab experiments, it remains a useful tool for studying the endocannabinoid system and its effects on various physiological processes. Further research is needed to fully understand the potential therapeutic applications of N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine.
合成法
The synthesis of N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine is a complex process that involves several steps. The first step is the synthesis of 3-methylsulfanyl-cyclopentanone, which is then reacted with dicyclopropylmethylamine to produce the intermediate compound. This intermediate is then reacted with 1,1'-carbonyldiimidazole to form the final product, N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine.
科学的研究の応用
N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine has been used extensively in scientific research as a tool to study the endocannabinoid system. It has been shown to bind to both CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine has been used to study the effects of cannabinoids on pain, inflammation, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NS/c1-15-12-7-6-11(8-12)14-13(9-2-3-9)10-4-5-10/h9-14H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUQUFHIBPDLHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCC(C1)NC(C2CC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2,3-dimethylanilino)ethanone](/img/structure/B7635740.png)

![1-[5-(3-pyrrolidin-1-ylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7635759.png)
![2-(4-chlorophenyl)-N-[(3-cyanophenyl)methyl]morpholine-4-carboxamide](/img/structure/B7635765.png)
![1-[2-(difluoromethoxy)benzoyl]-N-[(2-methylpyrazol-3-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7635772.png)

![(4-phenylpiperazin-1-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B7635797.png)
![N-[(6S)-6-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]acetamide](/img/structure/B7635815.png)


![N,5-dimethyl-N-[(3,4,5-trifluorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7635829.png)


![N-[2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B7635855.png)